![molecular formula C15H13N3O2 B1452250 methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 74356-96-0](/img/structure/B1452250.png)
methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate
Overview
Description
This compound belongs to the class of organic compounds known as benzofurans . It’s a part of a novel series of imidazo[1,2-a] pyridine linked 1,2,3-triazole derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectral analysis . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical properties of similar compounds have been reported. For example, one such compound was reported as an off-white solid, with a melting point of 70–75°C .Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a similar structure have shown promising anti-fibrosis activity. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that “methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate” might also have potential anti-fibrosis applications.
Optical Properties
The compound has been used in the synthesis of Ru(II)-NHC complex, which has interesting optical properties. The absorption spectra were of intra-ligand charge transfer transitions (ILCT) character along with large contribution of metal-ligand charge transfer (MLCT) transition in complexes .
Corrosion Inhibitor
Compounds with similar structures have been used as corrosion inhibitors. They have shown an efficiency of 99% at low concentrations range of 50-1000ppm .
Antibacterial Activator
The compound has shown antibacterial activity with an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
Fungicidal Activity
Compounds with a similar structure have been used in the synthesis of pyrimidinamine derivatives containing pyridin-2-yloxy moiety, which have fungicidal activity .
Medicinal Chemistry
Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which are structurally similar to the compound , are widely used in medicinal chemistry. For example, zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
Mechanism of Action
Target of Action
The primary target of methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit the pi3k/akt/mtor signaling pathway suggests that it has good bioavailability .
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This suggests that it could be effective in treating certain types of cancer .
Future Directions
The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . Given the considerable medicinal values of biaryl derivatives, future research could focus on designing such structures based on molecular docking into the PI3Kα active site .
properties
IUPAC Name |
methyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-14(19)10-18-13-8-3-2-6-11(13)17-15(18)12-7-4-5-9-16-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMIDQHZFVFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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